4-n-Propylheptadecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propylheptadecane typically involves the alkylation of heptadecane with a propyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where heptadecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-n-Propylheptadecane undergoes various chemical reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the hydrogenation of any unsaturated impurities present.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Propylheptadecanol, propylheptadecanal, and propylheptadecanoic acid.
Reduction: Saturated hydrocarbons with reduced impurities.
Substitution: 4-chloropropylheptadecane and 4-bromopropylheptadecane.
Scientific Research Applications
4-n-Propylheptadecane has several applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: Investigated for its role in biological membranes and lipid bilayers due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-n-Propylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Heptadecane: A straight-chain alkane with similar physical properties but lacks the propyl group.
Nonadecane: Another long-chain alkane with two additional carbon atoms compared to 4-n-Propylheptadecane.
4-n-Butylheptadecane: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
This compound is unique due to the presence of the propyl group at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions in chemical and biological systems compared to its analogs.
Properties
CAS No. |
55044-10-5 |
---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
4-propylheptadecane |
InChI |
InChI=1S/C20H42/c1-4-7-8-9-10-11-12-13-14-15-16-19-20(17-5-2)18-6-3/h20H,4-19H2,1-3H3 |
InChI Key |
KWOQMARCKSGDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCC)CCC |
Origin of Product |
United States |
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